(+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid
Overview
Description
®-4-methylcyclohex-3-enecarboxylic acid is an organic compound characterized by a cyclohexene ring with a carboxylic acid group and a methyl group attached. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methylcyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methylcyclohex-3-enecarboxylic acid. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of ®-4-methylcyclohex-3-enecarboxylic acid often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
®-4-methylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols under acidic or basic conditions
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
®-4-methylcyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-methylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
®-4-methylcyclohex-3-enecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the methyl group and has different reactivity and properties.
4-methylcyclohexanecarboxylic acid: Saturated version with different chemical behavior.
Cyclohex-3-enecarboxylic acid: Lacks the methyl group, affecting its reactivity and applications.
The uniqueness of ®-4-methylcyclohex-3-enecarboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
(+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its cyclohexene structure with a carboxylic acid functional group, which contributes to its reactivity and potential biological effects. The molecular formula is , and it has a molecular weight of 140.18 g/mol.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of cyclohexene carboxylic acids exhibit significant antimicrobial properties. For instance, a study synthesized N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan derivatives, which demonstrated effective antimicrobial activity against various plant pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 240 mg/L to 774 mg/L against different fungi and bacteria, including Alternaria alternata and Fusarium oxysporum .
Table 1: Antimicrobial Activity of Cyclohexene Derivatives
Compound Name | MIC (mg/L) | Target Organism |
---|---|---|
N-(6-Carboxyl Cyclohex-3-ene Carbonyl) | 510 | Erwinia carotovora |
N-(6-Carboxyl Cyclohex-3-ene Carbonyl) | 683 | Alternaria alternata |
N-(6-Carboxyl Cyclohex-3-ene Carbonyl) | 500 | Fusarium oxysporum |
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study on quinic acid derivatives highlighted that modifications at the carboxylic acid position can lead to potent inhibitors of NF-kB, a critical mediator in inflammatory responses. While specific data on this compound's direct effects were limited, structural analogs showed IC50 values around 2.83 μM for NF-kB inhibition .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as proteins and enzymes. The compound's structure allows it to bind effectively to active sites or regulatory regions within these biomolecules, modulating their activity and influencing various biochemical pathways.
Case Studies
Several case studies have demonstrated the potential applications of cyclohexene derivatives in agriculture and medicine:
- Agricultural Applications : The antimicrobial efficacy of chitosan derivatives based on cyclohexene structures has been validated in field trials, showcasing their potential as eco-friendly alternatives to synthetic fungicides .
- Pharmaceutical Research : In proteomics research, compounds similar to this compound are utilized to study protein interactions, revealing insights into cellular mechanisms that could be targeted for therapeutic interventions .
Properties
IUPAC Name |
(1R)-4-methylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQOLNBTPTFEM-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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